2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
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Description
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activities
Research into compounds with similar structural features, such as thiazol-2-yl acetamide derivatives, has shown promising anticancer activities. For instance, compounds synthesized by reacting imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds exhibited reasonable anticancer activity against different human tumor cell lines, notably against melanoma-type cell lines. This indicates the potential utility of such compounds in developing anticancer therapeutics (Duran & Demirayak, 2012).
Antimicrobial Applications
Another area of application for compounds with similar structural motifs involves antimicrobial activity. New heterocycles incorporating an antipyrine moiety, derived from acetamide intermediates, have been evaluated for their antimicrobial effects. These compounds were characterized and tested against a range of microbial species, showing varying degrees of antimicrobial activity, which highlights their potential in addressing bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).
Antioxidant Properties
The antioxidant capabilities of N-substituted-2-amino-1,3,4-thiadiazoles, which share functional groups with the compound of interest, have also been investigated. These compounds were synthesized and assessed for their cytotoxicity and antioxidant activities, revealing that some exhibited promising antioxidant properties. This suggests their utility in oxidative stress-related conditions and diseases (Hamama, Gouda, Badr, & Zoorob, 2013).
Pharmacological Research
Within pharmacological research, exploring the structure-activity relationships of compounds with similar frameworks has led to the discovery of dual inhibitors for targets like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This area of study is crucial for understanding the compound's potential in targeting cancer pathways and other diseases characterized by aberrant signaling through these kinases (Stec et al., 2011).
properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-13-7-8-14(2)18-17(13)22-19(27-18)23(3)12-15(25)20-9-5-11-24-16(26)6-4-10-21-24/h4,6-8,10H,5,9,11-12H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXJKELTXGOUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide |
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